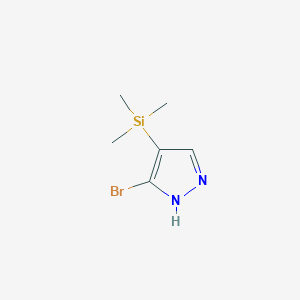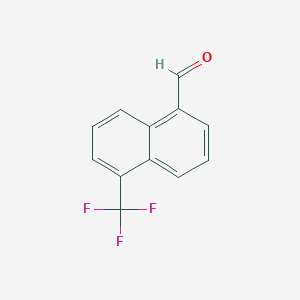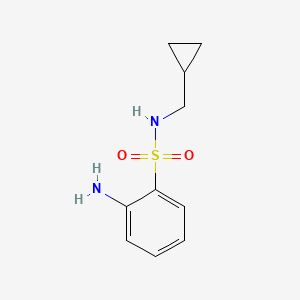
1-(Difluoromethoxy)naphthalene-7-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)naphthalene-7-methanol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, with a methanol group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)naphthalene-7-methanol typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the addition of a methanol group at the 7th position. Common synthetic routes include:
Halogenation and Substitution: Starting with naphthalene, halogenation is performed to introduce a halogen atom, which is then substituted with a difluoromethoxy group using appropriate reagents.
Methanol Addition: The final step involves the addition of a methanol group at the 7th position through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions, followed by purification processes such as distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethoxy)naphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethoxy group to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Compounds with modified functional groups.
Substitution Products: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)naphthalene-7-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)naphthalene-7-methanol involves its interaction with molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, while the naphthalene ring provides a stable framework for these interactions. The methanol group can participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
1-(Difluoromethoxy)-7-methylnaphthalene: Similar structure but with a methyl group instead of methanol.
1-(Difluoromethoxy)-7-methoxynaphthalene: Contains a methoxy group instead of methanol.
Uniqueness: 1-(Difluoromethoxy)naphthalene-7-methanol is unique due to the presence of both difluoromethoxy and methanol groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H10F2O2 |
|---|---|
Peso molecular |
224.20 g/mol |
Nombre IUPAC |
[8-(difluoromethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)16-11-3-1-2-9-5-4-8(7-15)6-10(9)11/h1-6,12,15H,7H2 |
Clave InChI |
ANJZGXKKZQSUQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)CO)C(=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



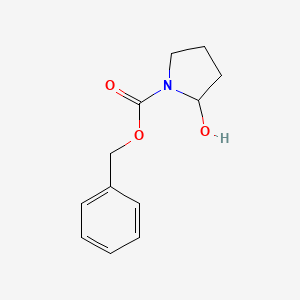
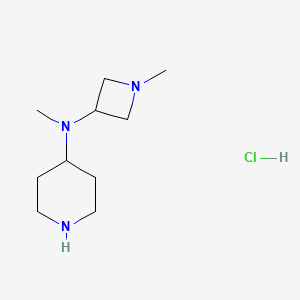

![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)
![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)

